Morinidazole

Übersicht

Beschreibung

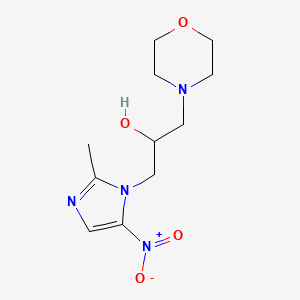

Morinidazole is a new 5-nitroimidazole-class antimicrobial agent . It is under investigation in clinical trials for the treatment of appendicitis . The molecular formula of Morinidazole is C11H18N4O4 .

Synthesis Analysis

The synthesis of Morinidazole and similar compounds involves several steps. The photocatalyst (Co/g-C3N4/Fe3O4) was synthesized by a simple hydrothermal method . The efficiency of the synthesized photocatalyst with regard to the degradation of the studied antibiotic (MNZ) under visible light irradiation was fully evaluated .

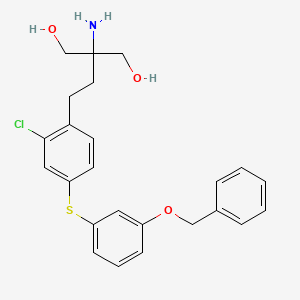

Molecular Structure Analysis

The molecular structure of Morinidazole consists of a 5-nitroimidazole ring attached to a morpholine ring via a propyl linker . The average molecular weight is 270.285 Da .

Chemical Reactions Analysis

The degradation of Morinidazole in aqueous solutions using Co/g-C3N4/Fe3O4 nanocomposite under visible light irradiation was accomplished . The degradation of Morinidazole followed the pseudo-first-order kinetic model .

Wissenschaftliche Forschungsanwendungen

General Surgery

Morinidazole: is extensively used in the general surgery department to prevent and treat infections. A study conducted from November 2020 to April 2021 evaluated its clinical application and safety, focusing on dosing regimen, efficacy, and adverse drug reactions (ADRs) . It’s particularly effective in preventing infections post-surgery and treating existing infections, with a standard dosage of 500 mg twice daily.

Gynecology

In the field of gynecology , morinidazole has been compared with ornidazole for the treatment of pelvic inflammatory disease (PID) . A 14-day course of morinidazole was found to be as efficacious as ornidazole, with fewer drug-related adverse events . This highlights its potential for managing PID effectively while minimizing side effects.

Pediatrics

Morinidazole’s applications in pediatrics require cautious consideration due to the lack of direct studies. However, its use in adults for treating infections suggests that with appropriate dosing adjustments, it could potentially be used in pediatric care for managing anaerobic infections .

Dermatology

In dermatology , topical antibiotics are used for various conditions. While morinidazole is not typically used topically, its effectiveness against anaerobic bacteria could suggest potential use in treating skin conditions where such bacteria are implicated .

Environmental Impact

Morinidazole, like other antibiotics, can have an environmental impact. Studies on similar compounds, such as metronidazole, show that they can contribute to antibiotic resistance and require careful waste management to prevent environmental contamination .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Morinidazole is a novel third-generation 5-nitroimidazole-class antimicrobial agent . It is primarily targeted towards anaerobic bacterial infections, including conditions such as appendicitis and pelvic inflammatory disease .

Mode of Action

It is believed to operate in a similar manner to other nitroimidazole antibiotics, such as metronidazole . After administration, Morinidazole enters cells by passive diffusion. An intermediate in the reduction of Morinidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

Morinidazole affects the biochemical pathways of anaerobic bacteria and protozoa. The drug interferes with the DNA and protein synthesis in these organisms, preventing their normal function and replication . This inhibition disrupts the growth and spread of the infection .

Result of Action

The molecular and cellular effects of Morinidazole’s action result in the death of the anaerobic bacteria and protozoa. By interfering with the DNA and protein synthesis of these organisms, Morinidazole inhibits their growth and replication, leading to cell death .

Action Environment

The action, efficacy, and stability of Morinidazole can be influenced by environmental factors. For instance, the pH level can affect the degradation efficiency of Morinidazole . Furthermore, the presence of other substances in the environment, such as other antibiotics, can potentially influence the action of Morinidazole, possibly leading to antibiotic resistance .

Eigenschaften

IUPAC Name |

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031280 | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morinidazole | |

CAS RN |

92478-27-8 | |

| Record name | Morinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORPONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid](/img/structure/B1676667.png)

![(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676670.png)

![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)

![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)